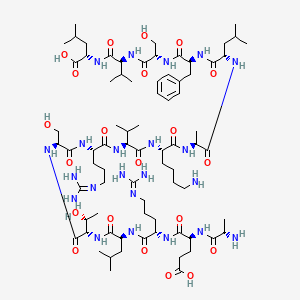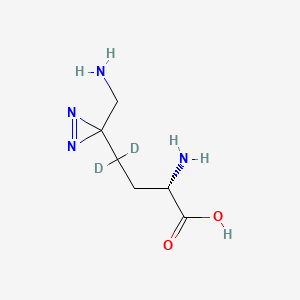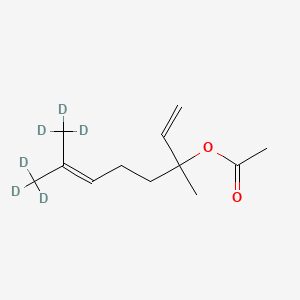
Linalyl acetate-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linalyl acetate-d6 is a deuterated form of linalyl acetate, an organic compound that is the acetate ester of linalool. It is a phytochemical found in many flowers and spice plants and is one of the principal components of the essential oils of bergamot and lavender . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to the presence of deuterium atoms, which can be traced more easily than hydrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Linalyl acetate can be synthesized by reacting linalool with acetic anhydride in the presence of a catalyst. One method involves adding 100 parts of linalool and 80-85 parts of acetic anhydride into a reactor, then adding 0.5-0.8 parts of a self-prepared catalyst under nitrogen conditions. The mixture is heated to 100-120°C and reacted for 1-3 hours. The product is then purified by reduced-pressure distillation and washing .
Another method involves using p-toluene sulfonic acid as a catalyst. The raw materials, linalool and acetic anhydride, are mixed in a molar ratio of 1:1-4. The reaction is carried out at a temperature of 5-45°C under atmospheric pressure for 10-150 minutes .
Industrial Production Methods
Industrial production of linalyl acetate follows similar synthetic routes but on a larger scale. The process involves the esterification of linalool with acetic anhydride in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Linalyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for different applications.
Common Reagents and Conditions
Oxidation: Linalyl acetate can be oxidized using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Reduction of linalyl acetate can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involve replacing the acetate group with other functional groups. Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield linalool oxide, while reduction can produce linalool. Substitution reactions can result in various derivatives with different functional groups.
Applications De Recherche Scientifique
Linalyl acetate-d6 is used in a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies of metabolic pathways and reaction mechanisms due to the presence of deuterium atoms.
Biology: this compound is used to study the biological effects of linalyl acetate, including its role in cell signaling and metabolism.
Medicine: Research has shown that linalyl acetate has anti-inflammatory, antioxidant, and neuroprotective properties. The deuterated form is used to study these effects in more detail.
Industry: Linalyl acetate is widely used in the fragrance and flavor industries. The deuterated form is used to study the stability and degradation of fragrances and flavors.
Mécanisme D'action
The mechanism of action of linalyl acetate involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation . The presence of deuterium atoms in linalyl acetate-d6 allows researchers to trace its metabolic pathways and understand its effects at a molecular level.
Comparaison Avec Des Composés Similaires
Linalyl acetate is similar to other acetate esters of monoterpenes, such as geranyl acetate and citronellyl acetate. it is unique in its widespread use in the fragrance and flavor industries due to its pleasant fruity odor reminiscent of bergamot mint oil . The deuterated form, linalyl acetate-d6, is particularly valuable in research due to the presence of deuterium atoms, which provide a unique advantage in tracing metabolic pathways and studying reaction mechanisms.
List of Similar Compounds
- Geranyl acetate
- Citronellyl acetate
- Linalool
- Linalool oxide
- 8-oxolinalyl acetate
Propriétés
Formule moléculaire |
C12H20O2 |
|---|---|
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
[8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)octa-1,6-dien-3-yl] acetate |
InChI |
InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/i2D3,3D3 |
Clé InChI |
UWKAYLJWKGQEPM-XERRXZQWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=CCCC(C)(C=C)OC(=O)C)C([2H])([2H])[2H] |
SMILES canonique |
CC(=CCCC(C)(C=C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)
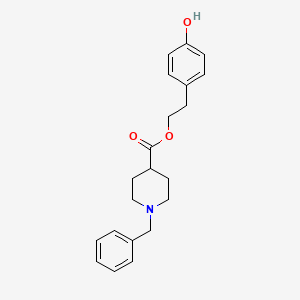
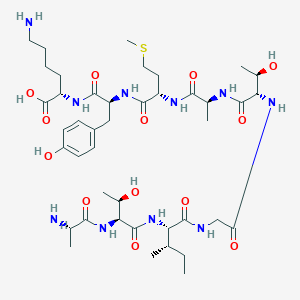



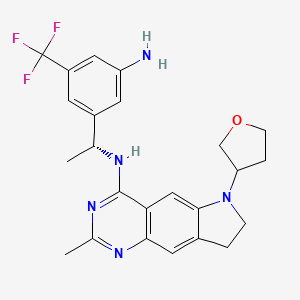
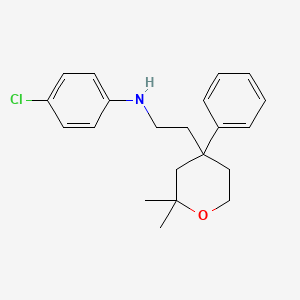
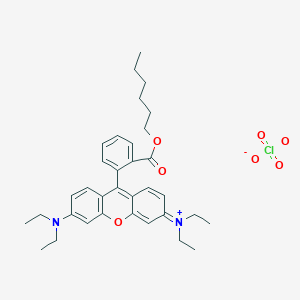
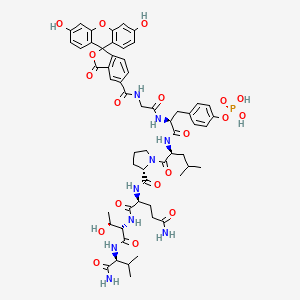

![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)
